Hesperetin, triacetate
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Overview
Description
Hesperetin, triacetate is a derivative of hesperetin, a flavanone found predominantly in citrus fruits. This compound is known for its enhanced lipophilicity compared to its parent molecule, making it more suitable for certain pharmaceutical applications . This compound has been studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hesperetin, triacetate can be synthesized from hesperetin through an acetylation reaction. The process typically involves reacting hesperetin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade acetic anhydride and pyridine, with the reaction being conducted in large reactors. The product is then purified using industrial crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Hesperetin, triacetate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the acetate groups, reverting the compound back to hesperetin.
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Hydrolysis: Yields hesperetin and acetic acid.
Oxidation: Produces various oxidized flavanone derivatives.
Reduction: Results in reduced forms of hesperetin with altered functional groups.
Scientific Research Applications
Mechanism of Action
Hesperetin, triacetate exerts its effects through multiple mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Activity: Induces apoptosis in cancer cells and inhibits cell proliferation by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways.
Molecular Targets: Includes enzymes such as phosphodiesterases and proteins involved in oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
Hesperidin: A glycoside form of hesperetin, found in citrus fruits. It has similar biological activities but lower bioavailability.
Naringenin: Another flavanone found in citrus fruits, with comparable antioxidant and anti-inflammatory properties.
Quercetin: A flavonol with potent antioxidant and anti-inflammatory effects, but structurally different from hesperetin.
Uniqueness
Hesperetin, triacetate stands out due to its enhanced lipophilicity, which improves its bioavailability and makes it more suitable for certain pharmaceutical applications compared to its parent compound, hesperetin .
Biological Activity
Hesperetin triacetate, a derivative of the flavonoid hesperetin, has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, anti-inflammatory responses, and lipid metabolism. This article provides a comprehensive overview of the biological activity of hesperetin triacetate, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Target Enzymes and Pathways
Hesperetin triacetate primarily influences lipid metabolism by targeting key enzymes such as:
- Acyl-CoA:cholesterol acyltransferase (ACAT) : Inhibits both ACAT1 and ACAT2, leading to reduced cholesterol esterification.
- Microsomal triglyceride transfer protein (MTP) : Decreases MTP activity, resulting in lowered assembly and secretion of apolipoprotein B-containing lipoproteins.
Additionally, it upregulates the low-density lipoprotein (LDL) receptor , enhancing LDL particle reuptake. The compound also activates the PI3K/AKT-Nrf2 pathway , promoting antioxidant expression while inhibiting NF-κB activation and inflammatory cytokine secretion .
Cellular Effects
Oxidative Stress and Neuroprotection
Hesperetin triacetate has been shown to enhance mitochondrial function and protect against oxidative stress in human keratinocytes. In various studies involving neurodegenerative disease models, it has demonstrated significant neuroprotective effects:
- In Alzheimer's disease models, doses of 10 to 20 mg/kg improved cognitive functions by reducing oxidative stress .
- In Parkinson's disease models, a dose of 50 mg/kg reduced motor dysfunction and oxidative stress through regulation of Nrf2 and NF-kB pathways .
Neuroprotective Effects
A review highlighted multiple studies indicating hesperetin's efficacy in delaying neurodegenerative diseases:
- Alzheimer's Disease : Hesperetin reduced amyloid beta-induced neuroinflammation and cognitive decline in animal models .
- Parkinson's Disease : It mitigated dopaminergic neuron loss and improved motor functions in 6-OHDA-induced models .
Anti-inflammatory Properties
Research has shown that hesperetin triacetate significantly inhibits inflammatory responses in various cell types:
- In chondrocytes exposed to TNF-α, hesperetin treatment preserved cell viability and reduced inflammatory markers .
- It also demonstrated protective effects against LPS-induced neuroinflammation in microglial cells .
Property | Description |
---|---|
Solubility | Low water solubility; oral bioavailability < 20% |
Transport Mechanism | Disposition via phase II enzymes; efflux by enterocytes |
Subcellular Localization | Enhances CISD2 expression to combat UVB-induced photoaging |
Dosage Effects in Animal Models
The biological effects of hesperetin triacetate vary with dosage:
Properties
CAS No. |
6274-73-3 |
---|---|
Molecular Formula |
C22H20O9 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
[(2R)-5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl] acetate |
InChI |
InChI=1S/C22H20O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-9,18H,10H2,1-4H3/t18-/m1/s1 |
InChI Key |
JXQZPLOAXXMSJR-GOSISDBHSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C(=O)C[C@@H](O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C |
Origin of Product |
United States |
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